molecular formula C18H15N3O2 B607671 GN44028

GN44028

Cat. No.: B607671
M. Wt: 305.3 g/mol
InChI Key: CGZKSZVSWAAUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

GN44028 plays a crucial role in biochemical reactions, particularly those involving HIF-1α . It inhibits hypoxia-induced HIF-1α transcriptional activity without suppressing HIF-1α mRNA expression, HIF-1α protein accumulation, or HIF-1α/HIF-1β heterodimerization . This suggests that this compound interacts with these biomolecules in a way that modulates their activity without altering their expression or formation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, including HCT116 colorectal, HepG2 hepatic, PC3 prostate, and HeLa cervical cancer cells . It effectively induces growth arrest in these cells, although with reduced efficiency in PC3 cells . It also reduces the levels of VEGF, a key player in angiogenesis, in HeLa cells when used at concentrations of 0.1 and 1 µM .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of HIF-1α transcriptional activity . It does this without suppressing HIF-1α mRNA expression, HIF-1α protein accumulation, or HIF-1α/HIF-1β heterodimerization . This suggests that this compound exerts its effects at the molecular level by modulating the activity of HIF-1α, rather than altering its expression or formation .

Temporal Effects in Laboratory Settings

It has been shown to induce cytotoxicity in various cancer cells, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound (5 mg/kg twice per week) has been shown to decrease tumor volume and the number of lung metastases, and increase survival percentage in a CT26 murine colon cancer model .

Metabolic Pathways

Given its role as a HIF-1α inhibitor, it is likely that it interacts with enzymes or cofactors involved in hypoxia-related metabolic pathways .

Subcellular Localization

Given its role as a HIF-1α inhibitor, it is likely that it is localized to areas of the cell where HIF-1α is active .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GN 44028 involves the formation of the indenopyrazole core structure. The key steps include:

Industrial Production Methods: Industrial production of GN 44028 follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

GN 44028 is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

GN 44028 exerts its effects by inhibiting the transcriptional activity of HIF-1α. The compound binds to HIF-1α and prevents its interaction with hypoxia response elements (HREs) in the DNA, thereby blocking the transcription of hypoxia-inducible genes. This inhibition leads to reduced levels of VEGF and other proteins involved in angiogenesis and tumor growth .

Biological Activity

GN44028 is a potent inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α), with an IC50 value of approximately 14 nM. This compound has garnered significant attention for its role in modulating cellular responses to hypoxia, particularly in various pathological conditions such as cancer and muscle regeneration. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different cell types, and implications for therapeutic applications.

This compound specifically inhibits the transcriptional activity of HIF-1α without affecting HIF-2α. The inhibition occurs through the blockade of HIF-1α's ability to transactivate genes involved in the hypoxic response, which is critical in various cellular processes including metabolism, angiogenesis, and cell survival under low oxygen conditions .

1. Chondrocytes

Research indicates that this compound disrupts the regulation of hemoglobin expression in chondrocytes under hypoxic conditions. In a study examining the role of HIF-1α in cartilage physiology, it was found that treatment with this compound led to a significant reduction in hemoglobin production, which is crucial for maintaining cellular oxygen levels and preventing cell death during hypoxia .

2. Muscle Stem Cells (MuSCs)

In models of chronic hypoxia, this compound has been shown to impair muscle regeneration by inhibiting HIF-1α activity. This inhibition was associated with reduced mitochondrial respiration and glycolytic activity in human myoblasts exposed to chronic hypoxic conditions. Specifically, while PT2385 (a HIF-2α inhibitor) enhanced myoblast proliferation, this compound resulted in decreased proliferation and metabolic activity .

3. Glioblastoma Cells

This compound has also been studied in glioblastoma models where it reduced the expression of both proneural and mesenchymal markers by inhibiting HIF-1α. This suggests that this compound may impact tumor plasticity and heterogeneity by altering the expression profiles of key transcription factors involved in glioma progression .

Table 1: Summary of Biological Effects of this compound

Cell Type Effect Mechanism Reference
ChondrocytesReduced hemoglobin productionInhibition of HIF-1α transcriptional activity
Muscle Stem CellsImpaired muscle regenerationDecreased mitochondrial respiration
Glioblastoma CellsReduced expression of proneural/mesenchymal markersInhibition of HIF-1α

Implications for Therapeutic Applications

Given its potent inhibitory effects on HIF-1α, this compound presents potential therapeutic applications in conditions characterized by abnormal hypoxic responses. For instance:

  • Cancer Therapy : By inhibiting HIF-1α, this compound may reduce tumor growth and metastasis by disrupting the tumor's adaptive mechanisms to hypoxia.
  • Muscle Degeneration : In diseases where muscle regeneration is compromised due to chronic hypoxia, targeting HIF pathways with this compound could enhance recovery processes.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-2-4-13-11(3-1)9-14-17(13)20-21-18(14)19-12-5-6-15-16(10-12)23-8-7-22-15/h1-6,10H,7-9H2,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZKSZVSWAAUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NNC4=C3CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does GN 44028 impact endothelin-1 production in adipocytes under hypoxic conditions?

A1: The research demonstrates that GN 44028 effectively attenuates the hypoxia-induced increase in endothelin-1 (ET-1) mRNA expression in 3T3-L1 adipocytes. [] This effect is attributed to GN 44028's ability to inhibit Hypoxia-inducible factor 1-alpha (Hif1α), a key transcription factor activated under low oxygen conditions. The study observed a dose-dependent decrease in both ET-1 and Hif1α mRNA levels upon treatment with GN 44028, indicating its targeted action on this pathway. []

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